Physicochemical Properties and Synthetic Utility of 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol: A Technical Guide
Physicochemical Properties and Synthetic Utility of 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol: A Technical Guide
Executive Summary
In modern medicinal chemistry, the selection of highly specific building blocks dictates the pharmacokinetic and pharmacodynamic success of downstream therapeutic agents. 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol is a versatile, bifunctional aliphatic scaffold characterized by a cyclohexanol core and a piperazine moiety. This whitepaper provides an in-depth analysis of its physicochemical properties, synthetic methodologies, and advanced applications in drug development, specifically focusing on its role in synthesizing targeted radiotracers and central nervous system (CNS) agents.
Structural and Physicochemical Profiling
The physicochemical profile of a building block directly influences the solubility, lipophilicity, and blood-brain barrier (BBB) permeability of the final active pharmaceutical ingredient (API). 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol exists primarily as a free base (C11H22N2O) but is frequently isolated and stored as a dihydrochloride salt to prevent atmospheric oxidation and improve shelf-life[1].
The presence of both a hydrogen-bond donating hydroxyl group and a basic secondary amine on the piperazine ring gives this molecule unique amphiphilic characteristics. Its low Topological Polar Surface Area (TPSA) makes it an exceptional precursor for CNS-penetrant molecules[2].
Quantitative Physicochemical Data
The following table summarizes the core physicochemical parameters of the compound, detailing the causality behind how these metrics impact drug design:
| Property | Value | Clinical / Synthetic Implication |
| Chemical Formula | C11H22N2O (Free Base) | Determines exact stoichiometric calculations for coupling reactions[2]. |
| Molecular Weight | 198.17 g/mol (Monoisotopic) | Low molecular weight allows for extensive downstream functionalization while strictly adhering to Lipinski's Rule of 5[2]. |
| CAS Registry Number | 2248395-09-5 (2HCl salt) | Essential for procurement, regulatory documentation, and database tracking[1]. |
| Topological Polar Surface Area | ~35.4 Ų | Highly favorable for BBB penetration (< 90 Ų is optimal for CNS drugs). |
| Predicted pKa (Amine 1 / Amine 2) | ~9.8 (Secondary) / ~5.0 (Tertiary) | Dictates physiological ionization state; requires pH > 10 during free-base extraction to ensure complete organic partitioning. |
| InChIKey | MMPLEHAWGGNIRY-UHFFFAOYSA-N | Unique structural identifier for cheminformatics and molecular docking simulations[2]. |
Synthetic Methodology and Mechanistic Causality
The synthesis of 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol must be highly controlled to prevent the formation of symmetrical dimers. The most robust method involves the regioselective nucleophilic ring-opening of a spiro-epoxide.
Standard Operating Protocol: Epoxide Ring-Opening
-
Mechanistic Causality: 1-oxaspiro[3]octane (methylene cyclohexene oxide) is reacted with piperazine. Piperazine is deliberately used in a 5-fold molar excess . This statistical excess is critical to favor mono-alkylation, preventing the secondary amine of the newly formed product from attacking a second epoxide molecule. Absolute ethanol is selected as the solvent because its protic nature hydrogen-bonds with the epoxide oxygen, lowering the activation energy required for the nucleophilic attack.
Step-by-Step Workflow:
-
Preparation: Dissolve 1.0 equivalent of 1-oxaspiro[3]octane in absolute ethanol to achieve a 0.5 M concentration.
-
Reagent Addition: Add 5.0 equivalents of anhydrous piperazine to the solution at room temperature.
-
Reaction Execution: Heat the mixture to reflux (78 °C) for 12 hours under an inert nitrogen atmosphere.
-
Self-Validating In-Process Control: Monitor the reaction via Thin Layer Chromatography (TLC) using a DCM:MeOH:NH4OH (90:9:1) solvent system. Validation: Stain the TLC plate with ninhydrin. The product will appear as a distinct purple spot (confirming the presence of the unreacted secondary amine), differentiating it from tertiary amine byproducts.
-
Workup & Purification: Concentrate under reduced pressure to sublimate excess piperazine. Partition the crude residue between 1M NaOH and dichloromethane (DCM). Extract the aqueous layer twice with DCM, dry over anhydrous Na2SO4, and concentrate.
-
Salt Formation: Dissolve the crude free base in dry diethyl ether. Dropwise, add 2.0 M HCl in ether until precipitation ceases. Filter the resulting white crystalline solid to yield the pure dihydrochloride salt[1].
Fig 1. Step-by-step synthetic workflow and validation for 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol.
Applications in Advanced Drug Development
The structural geometry of the piperazin-1-ylmethyl-cyclohexanol motif provides an excellent spatial arrangement for interacting with kinase hinge regions and transmembrane receptors.
MerTK-Targeting PET Imaging Agents
Recently, this compound has been utilized as a critical starting material in the synthesis of Radionuclide-Labeled MerTK-Targeting PET Imaging Agents[4]. MerTK (Mer Tyrosine Kinase) is overexpressed in various malignancies, including melanoma.
Application Logic: The secondary amine of 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol undergoes an SNAr (nucleophilic aromatic substitution) or cross-coupling reaction with a pyrimidine core to form a highly selective MerTK inhibitor precursor[4]. This precursor is subsequently radiolabeled with isotopes such as 18F or 68Ga. The cyclohexanol moiety provides essential hydrogen-bonding interactions within the MerTK active site, while the piperazine linker ensures optimal solubility and spatial projection of the radiolabel[4].
Fig 2. Logical pathway for utilizing the compound in MerTK-targeted PET imaging agent development.
Analytical Characterization and Self-Validation
To ensure absolute trustworthiness in downstream applications, the synthesized or procured building block must undergo rigorous self-validating analytical characterization.
-
Nuclear Magnetic Resonance (1H NMR): When analyzing the dihydrochloride salt in D2O, the piperazine ring protons will exhibit a significant downfield shift (typically > 3.2 ppm) compared to the free base due to the deshielding effect of protonation. The absence of a singlet at ~2.5 ppm confirms the complete removal of unreacted piperazine.
-
High-Performance Liquid Chromatography (HPLC): Due to the lack of a strong chromophore (no aromatic rings), standard UV detection at 254 nm is ineffective. Evaporative Light Scattering Detection (ELSD) or LC-MS must be employed. A single peak in the Total Ion Chromatogram (TIC) with an
of 199.18 confirms both purity and identity[2]. -
Melting Point Analysis: The transition from a viscous oil/low-melting solid (free base) to a sharp-melting crystalline powder (dihydrochloride salt) serves as a rapid, macroscopic validation of successful salt formation.
References
-
PubChemLite : "2248395-09-5 (C11H22N2O) - Structural Information and Predicted Collision Cross Section." Université du Luxembourg. Available at: [Link]
-
Molaid Chemical Database : "1-[(Piperazin-1-yl)methyl]cyclohexan-1-oldihydrochloride | 2248395-09-5." Molaid. Available at: [Link]
-
ACS Publications : "Preliminary Study of Radionuclide-Labeled MerTK-Targeting PET Imaging Agents for the Diagnosis of Melanoma." Molecular Pharmaceutics. Available at:[Link]
Sources
- 1. 1-[(Piperazin-1-yl)methyl]cyclohexan-1-oldihydrochloride - CAS号 2248395-09-5 - 摩熵化学 [molaid.com]
- 2. PubChemLite - 2248395-09-5 (C11H22N2O) [pubchemlite.lcsb.uni.lu]
- 3. HUE025313T2 - Piperidine- and piperazine-1-carboxylic acid amide derivatives and related compounds as modulators of fatty acid amide hydrolase (faah) for the treatment of anxiety, pain and other conditions - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]

